molecular formula C31H51N12O18P B1196772 3''-Adenylylstreptomycin CAS No. 22169-43-3

3''-Adenylylstreptomycin

Cat. No. B1196772
CAS RN: 22169-43-3
M. Wt: 910.8 g/mol
InChI Key: XXCKFFAFJMNLBC-YSLWDUGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3''-adenylylstreptomycin is a streptomycin phosphate, a nucleotide-oligosaccharide, an adenosine 5'-phosphate, an aldehyde, a member of guanidines and a purine ribonucleoside 5'-monophosphate. It derives from a streptomycin. It is a conjugate base of a 3''-adenylylstreptomycin(2+).

Scientific Research Applications

Molecular Regulation of Antibiotic Biosynthesis

Streptomyces, a genus of actinobacteria, is renowned for its capacity to produce a multitude of antibiotics, including compounds related to 3''-Adenylylstreptomycin. The molecular regulation of antibiotic biosynthesis in Streptomyces coelicolor and other nonmodel species is complex, involving large gene clusters that include regulatory genes, which are the main points of connection with various regulatory systems. These systems monitor the organism's physiology, developmental state, population density, and environment to determine the onset and level of antibiotic production. Some regulatory genes may also respond to the levels of pathway products, other antibiotic pathways, and specialized regulatory small molecules (Liu et al., 2013).

Action Mechanisms of Related Antibiotics

Daptomycin, produced by Streptomyces roseosporus, shares structural similarities with lipopeptide antibiotics related to 3''-Adenylylstreptomycin. Unlike some lipopeptides that inhibit peptidoglycan biosynthesis, daptomycin's primary action involves the permeabilization and depolarization of bacterial cell membranes, which is crucial for its bactericidal effect. The activity of daptomycin correlates with the level of phosphatidylglycerol in the membrane, and resistance mechanisms suggest potential interference with cell wall synthesis or cell division (Taylor & Palmer, 2016).

properties

CAS RN

22169-43-3

Product Name

3''-Adenylylstreptomycin

Molecular Formula

C31H51N12O18P

Molecular Weight

910.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] hydrogen phosphate

InChI

InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1

InChI Key

XXCKFFAFJMNLBC-YSLWDUGSSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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